(S)-10-Methyl-1-dodecanol

Description

Structure

3D Structure

Properties

CAS No. |

71777-33-8 |

|---|---|

Molecular Formula |

C13H28O |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

(10S)-10-methyldodecan-1-ol |

InChI |

InChI=1S/C13H28O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3/t13-/m0/s1 |

InChI Key |

PVVKVEDVVCORDX-ZDUSSCGKSA-N |

Isomeric SMILES |

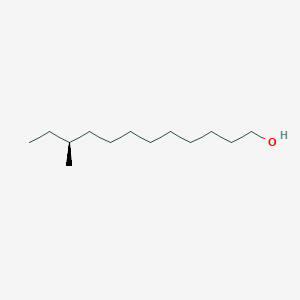

CC[C@H](C)CCCCCCCCCO |

Canonical SMILES |

CCC(C)CCCCCCCCCO |

Origin of Product |

United States |

Synthesis and Stereochemical Aspects of S 10 Methyl 1 Dodecanol

Strategies for Asymmetric Synthesis of Chiral Dodecanols

The creation of the specific stereoisomer, (S)-10-methyl-1-dodecanol, requires sophisticated synthetic strategies that control the three-dimensional arrangement of atoms.

Enantioselective Methodologies for (S)-10-Methyl-1-dodecanol

Enantioselective synthesis is a primary approach to produce one specific enantiomer of a chiral molecule. For (S)-10-methyl-1-dodecanol, this often involves the use of chiral catalysts or reagents to guide the formation of the desired stereocenter. One reported method involves an optional sequence that generates the chiral center with an enantiomeric excess (ee) of up to 80% for the (S)-enantiomer. researchgate.netnih.gov This demonstrates the feasibility of directly producing the desired stereoisomer with a high degree of purity. Further advancements in catalysis, such as the use of organocatalysts and metal complexes, continue to improve the efficiency and selectivity of these reactions. unimi.itwiley.comresearchgate.net

Utilization of Chiral Synthons and Auxiliaries in the Synthesis of (S)-10-Methyl-1-dodecanol and its Acetate (B1210297)

A powerful strategy in asymmetric synthesis is the use of chiral synthons, which are readily available, enantiomerically pure building blocks. For the synthesis of (S)-10-methyl-1-dodecanol and its corresponding acetate, researchers have employed commercially available chiral molecules.

One notable example is the use of (S)-(-)-prolinol as a chiral auxiliary. researchgate.netnih.gov This approach allows for the generation of the chiral center with a significant enantiomeric excess. researchgate.netnih.gov Another chemoenzymatic approach utilizes (R)-(+)-2-methylbutan-1-ol, which is not commercially available but can be prepared through a baker's yeast-catalyzed reduction. This synthon was then used to synthesize (R)-10-methyldodecan-1-yl acetate, and by extension, a similar strategy could be applied for the (S)-enantiomer. researchgate.net The use of chiral synthons derived from natural products, often referred to as the "chiral pool," is a common and effective strategy. researchgate.net

| Chiral Synthon/Auxiliary | Resulting Enantiomer | Enantiomeric Excess (ee) |

| (S)-(-)-Prolinol | (S)-10-Methyl-1-dodecanol | Up to 80% |

| (R)-(+)-2-Methylbutan-1-ol | (R)-10-Methyldodecyl acetate | Not specified |

Development of Novel Synthetic Routes for Optimized Enantiomeric Excess of (S)-10-Methyl-1-dodecanol

The quest for higher enantiomeric purity has driven the development of new synthetic methodologies. One technique to enhance the enantiomeric excess involves the separation of diastereomeric intermediates using high-performance liquid chromatography (HPLC). researchgate.netnih.gov This allows for the isolation of intermediates that will lead to the final product with a much higher ee than what is achieved through the asymmetric reaction alone.

Furthermore, continuous flow chemistry is an emerging technique that can offer better control over reaction conditions, potentially leading to improved enantioselectivity and efficiency. unimi.ittandfonline.com The development of novel catalysts, including bifunctional organocatalysts and supported catalysts, also plays a crucial role in optimizing the enantiomeric excess of chiral alcohols like (S)-10-methyl-1-dodecanol. unimi.itwiley.com

Total Synthesis Approaches to (S)-10-Methyl-1-dodecanol and its Derivatives

The total synthesis of (S)-10-methyl-1-dodecanol and its acetate has been achieved through various routes. A new route to the racemic 10-methyl-1-dodecanol (B14410759) acetate was described, which could be adapted for asymmetric synthesis. nih.govcapes.gov.br This highlights the progression from racemic synthesis to more controlled, stereoselective methods. Total synthesis not only confirms the structure of the natural product but also provides a means to produce it in larger quantities for further study and potential application. The strategies often involve a convergent approach, where different fragments of the molecule are synthesized separately and then joined together. acs.org

Preparation of Structural Analogs and Stereoisomers for Biological Evaluation

To understand the structure-activity relationship of (S)-10-methyl-1-dodecanol, it is essential to synthesize and test its stereoisomers and structural analogs. The synthesis of both the (R)- and (S)-enantiomers of 10-methyldodecyl acetate has been reported, allowing for direct comparison of their biological activities. pherobase.com Biological evaluations have shown that the stereochemistry at the C-10 position is critical for the pheromonal activity in the smaller tea tortrix moth. pherobase.com The synthesis of analogs with variations in the chain length or the position of the methyl group can provide further insights into the specific structural requirements for receptor binding and biological response.

Analytical Methodologies for S 10 Methyl 1 Dodecanol and Its Derivatives

Chromatographic Techniques for Enantiomeric and Structural Analysis

Chromatography is a fundamental tool for separating complex mixtures. For chiral compounds like (S)-10-Methyl-1-dodecanol, specific chromatographic techniques are essential for resolving enantiomers and determining their purity.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Resolution and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of chiral compounds. researchgate.netrsc.org While direct separation of enantiomers requires a chiral stationary phase (CSP), an alternative and common method involves converting the enantiomers into diastereomers, which can then be separated on a standard, non-chiral stationary phase like silica (B1680970) gel. nih.gov

For (S)-10-Methyl-1-dodecanol, this process involves derivatization with a chiral resolving agent. The hydroxyl group of the alcohol is reacted with an enantiomerically pure reagent to form a mixture of diastereomeric esters or amides. These diastereomers have different physical properties and can be separated using normal-phase HPLC. nih.gov

The determination of enantiomeric excess (e.e.) is achieved by integrating the peak areas of the two separated diastereomers in the chromatogram. The ratio of the areas corresponds to the ratio of the enantiomers in the original sample.

Key steps in HPLC analysis via diastereomeric resolution:

Derivatization: Reaction of the racemic or enantiomerically enriched 10-methyl-1-dodecanol (B14410759) with a single enantiomer of a chiral derivatizing agent.

Separation: Injection of the diastereomeric mixture onto an HPLC system, typically with a normal-phase column (e.g., silica gel).

Detection: Monitoring the elution of the diastereomers using a suitable detector, such as a UV detector if the derivatizing agent contains a chromophore.

Quantification: Calculation of the peak areas to determine the relative amounts of each diastereomer, and thus the enantiomeric excess of the original alcohol.

Table 1: Example HPLC Parameters for Diastereomeric Resolution

| Parameter | Condition |

|---|---|

| Column | Silica Gel (5 µm, 4.6 x 250 mm) |

| Mobile Phase | n-Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (assuming a UV-active derivatizing agent) |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a mixture. usm.my It is highly effective for volatile and thermally stable compounds like 10-Methyl-1-dodecanol. usm.my

In GC-MS analysis, the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the fragment ions. jchps.com

Compound Identification: The identity of 10-Methyl-1-dodecanol can be confirmed by comparing its experimental mass spectrum with a reference spectrum from a database. The fragmentation pattern provides structural information. For long-chain alcohols, characteristic fragments often result from cleavage near the hydroxyl group and along the alkyl chain.

Purity Assessment: The gas chromatogram provides information on the purity of the sample. A pure sample of 10-Methyl-1-dodecanol will show a single major peak at a specific retention time. The presence of other peaks indicates impurities, which can be identified by their respective mass spectra.

Table 2: Characteristic Mass Spectrum Data for 10-Methyl-1-dodecanol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 70 | 99.99 | [C5H10]+ |

| 69 | 83.24 | [C5H9]+ |

| 55 | 83.21 | [C4H7]+ |

| 97 | 72.48 | [C7H13]+ |

| 57 | 66.33 | [C4H9]+ |

Data sourced from PubChem CID 5283287. nih.gov

Chiral Stationary Phase Gas Chromatography for Enantiomer Separation

For the direct separation of enantiomers, Gas Chromatography utilizing a Chiral Stationary Phase (CSP) is the method of choice. gcms.cz This technique avoids the need for derivatization to diastereomers. The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the GC column. hplc.sk

Commonly used CSPs for separating chiral alcohols include derivatives of cyclodextrins. gcms.czresearchgate.net These cyclic oligosaccharides have a chiral cavity, and enantiomers can show different affinities for inclusion within this cavity, leading to different retention times. The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions (e.g., temperature program) are critical for achieving baseline separation. gcms.cz Polydimethylsiloxane anchored with amino acid derivatives is another class of CSPs used for enantiomeric separations. nih.gov

Key advantages of Chiral GC:

Direct Separation: No derivatization is required, simplifying sample preparation.

High Resolution: Capillary GC columns provide excellent separation efficiency.

Sensitivity: Can be coupled with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Spectroscopic Techniques for Structural Elucidation of (S)-10-Methyl-1-dodecanol and its Analogs

Spectroscopic techniques are essential for determining the precise molecular structure of a compound. researchgate.net A combination of methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's architecture. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework. jchps.com For (S)-10-Methyl-1-dodecanol, ¹H NMR would show distinct signals for the protons of the methyl groups, the methylene (B1212753) groups in the long chain, the methine proton at the chiral center, and the hydroxyl proton. ¹³C NMR would similarly reveal the number of unique carbon environments.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The most prominent feature in the IR spectrum of (S)-10-Methyl-1-dodecanol would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Mass Spectrometry (MS): As discussed under GC-MS, mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure and connectivity of atoms. jchps.com

Table 3: Expected Spectroscopic Data for 10-Methyl-1-dodecanol

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ¹H NMR | Signals for -OH, -CH2O-, -(CH2)n-, -CH(CH3)-, -CH2CH3, -CH(CH3) | Proton environment and connectivity |

| ¹³C NMR | Distinct signals for each unique carbon atom | Carbon skeleton structure |

| IR Spectroscopy | Broad peak at ~3300 cm⁻¹ (O-H stretch); Peaks at ~2900 cm⁻¹ (C-H stretch) | Presence of hydroxyl and alkyl groups |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern | Molecular weight and structural fragments |

Quantitative Analytical Methods for (S)-10-Methyl-1-dodecanol in Biological Matrices

Quantifying an endogenous or exogenous compound in complex biological matrices like blood, plasma, or urine presents unique challenges. nih.gov Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity and selectivity. nih.gov

A significant challenge in quantifying endogenous compounds is the absence of a true "blank" matrix for creating a calibration curve. nih.gov Several strategies are employed to overcome this issue:

Surrogate Matrix Approach: A substitute matrix, such as a stripped serum or a synthetic solution, that is free of the analyte is used to prepare calibration standards. It is crucial to demonstrate that the matrix effects in the surrogate and the actual biological matrix are similar. nih.gov

Surrogate Analyte Approach: A stable isotope-labeled version of the analyte (e.g., deuterium-labeled 10-Methyl-1-dodecanol) is used as the internal standard. This is the most robust approach as the labeled standard co-elutes and experiences similar matrix effects and ionization efficiency as the native analyte.

Standard Addition Method: Known amounts of the standard are added to aliquots of the actual sample. The concentration is determined by extrapolating the calibration curve back to the x-axis. This method is accurate but can be labor-intensive. nih.gov

The bioanalytical method must be rigorously validated to ensure its reliability, covering aspects like accuracy, precision, selectivity, sensitivity, and stability. longdom.org

Typical workflow for quantitative analysis:

Sample Preparation: Extraction of (S)-10-Methyl-1-dodecanol from the biological matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

LC-MS/MS Analysis: Separation of the analyte from other matrix components by HPLC followed by detection and quantification using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Data Analysis: Construction of a calibration curve and calculation of the analyte concentration in the unknown samples.

Biological Roles and Ecological Significance of S 10 Methyl 1 Dodecanol

Identification as a Pheromone Component in Arthropod Communication

Research into the chemical ecology of insects has led to the identification of (S)-10-Methyl-1-dodecanol and its derivatives as key components of pheromone blends in distinct insect orders, notably Lepidoptera and Coleoptera. Its function as a chemical signal is crucial for the reproductive isolation and congregation of these species.

In the order Lepidoptera, an acetate (B1210297) derivative of 10-methyl-1-dodecanol (B14410759) has been identified as a minor component of the sex pheromone of the smaller tea tortrix moth, Adoxophyes sp. nih.gov. The synthesis of (±)-10-methyl-1-dodecanol acetate has been described, highlighting its role as a chiral component in the complex chemical signaling system of this moth species. nih.gov The precise blend of pheromone components is critical for attracting conspecific males and ensuring successful mating.

Within the Coleoptera, specifically the family Cerambycidae, 10-methyl-1-dodecanol has been identified as a crucial pheromone component for several South American species. Analyses of the volatile compounds released by adult males have shown that Compsibidion graphicum and Compsibidion sommeri produce blends containing 10-methyldodecanol and its corresponding aldehyde, 10-methyldodecanal. nih.gov

Furthermore, field trials have demonstrated that Tetraopidion mucoriferum is significantly attracted to traps baited with 10-methyldodecanol, which strongly suggests that this alcohol is a key component of its pheromone as well. nih.gov This shared use of a pheromone component among related species highlights the evolutionary conservation of certain chemical signals within this beetle subfamily. nih.gov

Behavioral Responses to (S)-10-Methyl-1-dodecanol and its Blends

The behavioral responses elicited by (S)-10-Methyl-1-dodecanol and its associated compounds are fundamental to understanding its ecological role. These responses are often highly specific and dependent on the precise composition of the pheromone blend, including the ratio of different components and their stereochemistry.

In the aforementioned Coleopteran species, the pheromone blends containing 10-methyldodecanol function as aggregation-sex pheromones. Field bioassays using synthetic versions of these chemical blends have confirmed their attractiveness to conspecific beetles. nih.gov For instance, traps baited with the reconstructed pheromone blends for Compsibidion graphicum and Compsibidion sommeri specifically attracted individuals of each respective species. nih.gov This demonstrates the compound's critical role in mediating the congregation of individuals of both sexes for the purpose of mating.

The following table summarizes the attraction of different Coleopteran species to pheromone blends containing 10-methyldodecanol in field bioassays.

| Species | Pheromone Components | Attractant Activity |

| Compsibidion graphicum | 10-methyldodecanal and 10-methyldodecanol | Species-specific attraction |

| Compsibidion sommeri | 10-methyldodecanal and 10-methyldodecanol | Species-specific attraction |

| Tetraopidion mucoriferum | 10-methyldodecanol | Significant attraction |

The use of blends of closely related chemical structures, such as an alcohol and its corresponding aldehyde, allows for the creation of species-specific communication channels. nih.gov In the case of Compsibidion graphicum and Compsibidion sommeri, while both use 10-methyldodecanol and 10-methyldodecanal, the specific ratios of these two components in their respective pheromone blends likely contribute to reproductive isolation between the two species. This chemical specificity is crucial in environments where multiple closely related species coexist, preventing interspecific mating attempts. nih.gov

The enantiomeric composition of a chiral pheromone component like (S)-10-Methyl-1-dodecanol can have a profound impact on its biological activity. While the specific behavioral effects of the (S)-enantiomer of 10-methyldodecanol have not been detailed for the mentioned Coleopteran species, research on other cerambycid beetles suggests that the presence of non-natural enantiomers in synthetic pheromone blends can lead to a lack of attraction or even inhibition. nih.gov For example, a related species, Eburodacrys assimilis, was not trapped using racemic test compounds, possibly due to the inhibitory effects of the non-natural enantiomers. nih.gov This highlights the high degree of specificity of insect olfactory systems and the potential importance of using the correct enantiomer in pest management strategies that employ pheromone-based lures.

Ecological Implications of (S)-10-Methyl-1-dodecanol in Interspecies Chemical Signaling

While (S)-10-Methyl-1-dodecanol itself has not been extensively documented as a primary agent in interspecies chemical signaling, its acetate ester, 10-methyldodecyl acetate, plays a crucial role in the chemical communication of certain insect species, particularly within the genus Adoxophyes, commonly known as leafroller moths. The presence and concentration of this compound in the pheromone blend can significantly influence the behavior of other species, thereby having distinct ecological implications.

The primary documented role of a derivative of (S)-10-Methyl-1-dodecanol in interspecies signaling is in promoting reproductive isolation among closely related species of Adoxophyes moths. The sex pheromones of these moths are often composed of a blend of several compounds, and subtle variations in this blend are critical for species recognition. 10-methyldodecyl acetate has been identified as a minor component in the sex pheromone of species such as the smaller tea leafroller, Adoxophyes honmai.

Research has shown that the addition of 10-methyldodecyl acetate to a synthetic blend of the two major pheromone components of Adoxophyes species, (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate, can have differential effects on closely related species. For instance, in field tests, the inclusion of 10-methyldodecyl acetate significantly increased the capture of A. honmai males. researchgate.net Conversely, this same compound has been observed to have an antagonistic effect on the attraction of other Adoxophyes species. researchgate.net This demonstrates its role in refining the specificity of the pheromone signal, ensuring that only males of the correct species are strongly attracted, thus preventing hybridization and maintaining species integrity.

This phenomenon, where a compound is attractive to one species and neutral or repellent to another, is a key aspect of chemical ecology that facilitates the coexistence of closely related species in the same habitat. The precise ratio of 10-methyldodecyl acetate in relation to other pheromone components can act as a "chemical signature" for a particular species.

The following table summarizes the observed effects of 10-methyldodecyl acetate on different Adoxophyes species when added to their primary pheromone components.

| Species | Effect of 10-methyldodecyl acetate | Implication in Interspecies Signaling |

| Adoxophyes honmai | Synergistic (increases attraction) researchgate.net | Acts as a species-specific attractant, enhancing mate recognition. |

| Adoxophyes sp. (unspecified) | Antagonistic (decreases attraction) researchgate.net | Acts as a reproductive isolating mechanism, preventing attraction of other species. |

It is important to note that the ecological implications of (S)-10-Methyl-1-dodecanol are primarily understood through the lens of its acetate derivative in the context of moth pheromones. There is currently limited research on the direct role of the alcohol form in interspecies chemical signaling as a kairomone, synomone, or allomone. The study of such specific isomers and their derivatives in chemical ecology is an ongoing field, and further research may yet uncover broader ecological roles for this compound.

Structure Activity Relationship Studies Involving S 10 Methyl 1 Dodecanol

Impact of Chirality on the Biological Efficacy of 10-Methyl-1-dodecanol (B14410759)

Chirality, or the "handedness" of a molecule, plays a pivotal role in the biological activity of many natural compounds, including 10-Methyl-1-dodecanol. The two enantiomers, (S)-10-Methyl-1-dodecanol and (R)-10-Methyl-1-dodecanol, can elicit vastly different biological responses, as their spatial arrangements determine how they interact with chiral biological receptors, such as those in the olfactory systems of insects.

Research into the sex pheromone of the smaller tea tortrix moth (Adoxophyes sp.) highlights the significance of stereochemistry. The acetate (B1210297) derivative, 10-methyldodecyl acetate, is a minor component of this moth's pheromone complex. tandfonline.comnih.gov To investigate the relationship between chirality and activity, both the (S)- and (R)-enantiomers of 10-methyldodecyl acetate were synthesized. tandfonline.comresearchgate.netresearchgate.net Field tests and electrophysiological studies often reveal that only one enantiomer is biologically active, or that the two enantiomers have different effects. For instance, in some insect species, one enantiomer acts as a potent attractant, while its mirror image can be inactive or even inhibitory, disrupting the response to the active compound. nih.gov

This stereospecificity is a common theme in insect chemical communication. For example, in the apple leafminer moth (Lyonetia prunifoliella), only the (10S,14S)-isomer of its primary pheromone component, 10,14-dimethyloctadec-1-ene, was found to be attractive to males, demonstrating that the precise stereochemical configuration is essential for eliciting a behavioral response. tandfonline.com Similarly, the genuine pheromone of the dermestid beetle was identified as the (R)-aldehyde, with its (S)-isomer being biologically inactive. nih.gov These findings underscore that the biological efficacy of 10-Methyl-1-dodecanol and its derivatives is critically dependent on their absolute configuration, as the chiral center at the C-10 position is a key recognition element for its biological targets.

Table 1: Chirality and Pheromonal Activity

| Organism | Compound | Active Enantiomer | Biological Response | Reference |

|---|---|---|---|---|

| Smaller Tea Tortrix Moth (Adoxophyes sp.) | 10-Methyldodecyl acetate | (R)-enantiomer | Component of sex pheromone complex. | researchgate.netresearchgate.net |

| Apple Leafminer Moth (Lyonetia prunifoliella) | 10,14-Dimethyloctadec-1-ene | (10S,14S)-isomer | Male attractant. | tandfonline.com |

| Dermestid Beetle (Trogoderma granarium) | (Z)-14-Methyl-8-hexadecenal (Trogodermal) | (R)-enantiomer | Pheromonally active; (S)-isomer is inactive. | nih.gov |

| Olive Fruit Fly (Bactrocera oleae) | Olean (1,7-dioxaspiro[5.5]undecane) | (R)-enantiomer vs. (S)-enantiomer | (R)-enantiomer activates males; (S)-enantiomer activates females. | nih.gov |

Influence of Alkyl Chain Length and Methyl Branch Position on Dodecanol (B89629) Bioactivity

Studies on various bioactive lipids show a clear correlation between alkyl chain length and efficacy. For instance, in a series of N-hydroxyalkyl phenylbenzoisoquinolindione alkaloids, a trend of increasing antiproliferative activity was observed with increasing N-hydroxyalkyl chain lengths from two to twelve carbons. nih.gov This suggests that the longer chain enhances the molecule's ability to penetrate cell membranes or to fit into a hydrophobic binding pocket. Similarly, the activation of the human transient receptor potential ankyrin 1 (hTRPA1) by primary alcohols is dependent on the carbon chain length, with potency increasing from 1-butanol (B46404) to 1-octanol. science.gov

The position of the methyl branch is equally important for defining bioactivity. In nature, a wide variety of methyl-branched alkanes, alcohols, and ketones are found, with the position of the methyl group often being highly specific for a particular biological function. conicet.gov.arbeilstein-journals.org The bacterium Xanthomonas campestris pv. vesicatoria produces a complex mixture of volatile organic compounds, including numerous methyl-branched ketones such as 10-methylundecan-2-one, which is its dominant volatile, alongside isomers like 9-methylundecan-2-one. beilstein-journals.org The distinct ratios of these isomers suggest that the branch position is a key structural element for their ecological function. The synthesis of a library of methyl-branched 11-dodecanolides with methyl groups at the 2-, 4-, 6-, 8-, and 10-positions was instrumental in identifying the specific isomers used as semiochemicals by the mantellid frog Gephyromantis moseri. researchgate.net This highlights that precise positioning of the methyl group is essential for generating a specific biological signal.

Table 2: Effect of Structural Isomerism on Bioactivity

| Compound Class | Structural Variation | Observed Effect on Bioactivity | Example Organism/System | Reference |

|---|---|---|---|---|

| Primary Alcohols | Alkyl chain length (C4 to C8) | Potency of hTRPA1 activation increases with chain length. | Human (HEK293 cells) | science.gov |

| N-Hydroxyalkyl PBIQs | Alkyl chain length (C2 to C12) | Antiproliferative activity increases with chain length. | Human cancer cell lines | nih.gov |

| Methyl-branched Ketones | Position of methyl branch (e.g., 9- vs. 10-position) | Specific isomers are produced in distinct ratios, suggesting functional differences. | Xanthomonas campestris | beilstein-journals.org |

| Methyl-branched Dodecanolides | Position of methyl branch (2-, 4-, 6-, 8-, 10-) | Specific isomers identified as natural semiochemicals. | Gephyromantis moseri (frog) | researchgate.net |

Correlating Structural Modifications of Dodecanol Derivatives with Biological Responses

Systematic structural modifications of a parent molecule like dodecanol are a cornerstone of SAR studies. By altering functional groups or other structural motifs, researchers can map the chemical features required for a desired biological response. These modifications can range from simple changes, such as esterification of the primary alcohol, to more complex derivatizations involving the addition of cyclic or aromatic moieties.

The conversion of 10-Methyl-1-dodecanol to its acetate ester is a prime example of a simple modification that dramatically affects its function, turning it into a key pheromonal component for certain insects. nih.gov This highlights the importance of the terminal functional group in mediating the interaction with pheromone receptors.

More complex SAR studies provide deeper insights. For example, research on chalcone (B49325) derivatives, which are structurally distinct from dodecanol but illustrate the principles of SAR, has shown how various substitutions impact biological activity. Modifications such as converting a simple amino group to a cyclic morpholine (B109124) or piperazine (B1678402) substituent on the chalcone scaffold have been shown to significantly alter the compounds' potential as cholinesterase inhibitors. nih.gov Similarly, replacing hydroxyl groups with ether functionalities linked to tertiary amines can enhance inhibitory profiles. nih.gov

A study directly involving a dodecanol derivative investigated macrocycles designed to mimic glycosaminoglycans for antiviral activity against the Herpes Simplex Virus (HSV). acs.org In this work, a 12-amino-1-dodecanol (B15352) linker was attached to different molecular cores (e.g., biotin (B1667282) mdpi.comuril) and terminated with a sulfate (B86663) group. The resulting molecule's efficacy against HSV-1 and HSV-2 was evaluated, demonstrating that the combination of the macrocyclic core, the long alkyl chain, and the terminal sulfate group was crucial for the observed antiviral response. acs.org Such studies effectively correlate specific structural features—the core scaffold, the linker, and the terminal functional group—with a measurable biological outcome.

Table 3: Correlation of Structural Modifications with Biological Activity

| Parent Structure | Structural Modification | Resulting Compound Type | Observed Biological Response | Reference |

|---|---|---|---|---|

| 10-Methyl-1-dodecanol | Acetylation of the hydroxyl group | 10-Methyldodecyl acetate | Active as an insect pheromone component. | nih.gov |

| Chalcone | Modification of an amino substituent to a cyclic morpholine | Morpholine-based chalcone analog | Altered cholinesterase inhibitory potential. | nih.gov |

| Biotin mdpi.comuril Macrocycle | Attachment of a 12-amino-1-dodecanol linker followed by sulfation | Sulfated dodecanol-linked macrocycle | Inhibition of Herpes Simplex Virus (HSV-1 and HSV-2). | acs.org |

| Chalcone | Replacement of hydroxyl groups with ether-linked tertiary amines | Ether-based chalcone analog | Improved inhibitory profile against cholinesterases. | nih.gov |

Development of Bioactive Analogs for Chemical Ecology Research

The development of synthetic analogs of natural products is a powerful tool in chemical ecology. It allows researchers to overcome the limitations of low natural abundance and to systematically investigate the structural requirements for ecological interactions, such as pheromonal communication. By synthesizing and testing a series of related compounds, scientists can identify the precise molecule responsible for a biological signal and understand how insects and other organisms perceive chemical cues.

A key application of this approach is the determination of the absolute configuration of pheromones. Often, the natural pheromone is isolated in quantities too small for chiral analysis. In these cases, all possible stereoisomers of the proposed structure are synthesized and tested in the field or lab. nih.gov The isomer that elicits the same behavioral or physiological response as the natural extract is identified as the true pheromone. This method was crucial in confirming the active enantiomers for numerous insect pheromones. nih.gov

Furthermore, the creation of analog libraries can lead to the discovery of new natural products. Researchers synthesized a library of methyl-branched 11-dodecanolides, which are cyclic esters, to identify unknown volatile compounds secreted by the mantellid frog, Gephyromantis moseri. researchgate.net By comparing the mass spectra and gas chromatographic retention times of the synthetic analogs with the natural secretion, they successfully identified several new methyl-branched macrolides, including 2-, 4-, 6-, 8-, and 10-methyl-11-dodecanolide, as components of the frog's chemical profile. researchgate.net This demonstrates how the synthesis of analogs serves not only to confirm structures but also to discover new bioactive molecules involved in ecological interactions. These synthetic analogs are also invaluable for developing practical applications, such as species-specific lures for pest monitoring and mating disruption strategies in agriculture. mdpi.comnih.gov

Future Research Directions and Applications in Chemical Biology

Advanced Synthetic Methodologies for Enantiomerically Pure (S)-10-Methyl-1-dodecanol

The precise stereochemistry of a pheromone is often crucial for its biological activity. Consequently, the development of efficient and scalable methods for producing enantiomerically pure (S)-10-Methyl-1-dodecanol is a critical area for future research. Current synthetic routes can be complex and may not be economically viable for large-scale applications. Future investigations are expected to focus on several key areas:

Biocatalytic and Chemo-enzymatic Approaches: The use of enzymes, due to their inherent chirality, offers a promising avenue for stereoselective synthesis. Future work could involve the discovery or engineering of specific enzymes, such as lipases or alcohol dehydrogenases, for the kinetic resolution of racemic 10-methyl-1-dodecanol (B14410759) or the asymmetric synthesis from a prochiral ketone. Deracemisation techniques, which combine enzymatic reactions with chemical catalysts to convert a racemate into a single enantiomer, could theoretically achieve 100% yield and are a prime target for development.

Asymmetric Catalysis: Advances in metal-catalyzed asymmetric synthesis could provide more direct and atom-economical routes. Research into developing novel chiral ligands and catalysts for reactions such as asymmetric hydrogenation or Grignard reactions will be essential to improve yields and enantioselectivity.

"Chiral Pool" Synthesis: Utilizing readily available, inexpensive chiral starting materials from nature (the "chiral pool") is another key strategy. Future methodologies could focus on developing novel synthetic pathways starting from compounds like (R)-citronellal or other plant-derived terpenes to construct the required stereocenter.

The goal of this research is to establish synthetic protocols that are not only efficient and highly selective but also environmentally sustainable and cost-effective for potential commercial applications.

| Synthesis Strategy | Potential Advantages | Future Research Focus |

| Biocatalytic Methods | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, process optimization for scalability. |

| Asymmetric Catalysis | High efficiency, potential for direct routes, atom economy. | Development of novel chiral catalysts and ligands specific for long-chain alcohols. |

| Chiral Pool Synthesis | Utilizes readily available, inexpensive chiral precursors. | Innovative pathway design to reduce the number of synthetic steps. |

Elucidation of Pheromone Receptor Interactions and Signal Transduction Pathways Mediated by (S)-10-Methyl-1-dodecanol

How an insect detects a specific pheromone molecule and translates that chemical signal into a behavioral response is a fundamental question in chemical biology. For (S)-10-Methyl-1-dodecanol, the molecular mechanisms underlying its perception remain largely uncharacterized. Future research in this area will be critical for understanding its function and for developing targeted pest control technologies.

Key research objectives include:

Identification and Characterization of Olfactory Receptors (ORs): The first step in perception is the binding of the pheromone to a specific OR located on the dendrites of olfactory sensory neurons in the insect's antennae. Future studies will need to employ techniques like transcriptomics and functional expression in heterologous systems (e.g., Xenopus oocytes or human cell lines) to identify the specific OR that binds (S)-10-Methyl-1-dodecanol. Once identified, the receptor's binding affinity, specificity, and kinetics can be characterized. oup.com

Mapping the Signal Transduction Cascade: The binding of a ligand to its receptor initiates a series of intracellular molecular events known as a signal transduction pathway. nih.gov This cascade amplifies the initial signal, leading to the opening of ion channels and the generation of an electrical signal that travels to the brain. nih.govnih.gov Research is needed to delineate the specific pathway activated by the (S)-10-Methyl-1-dodecanol-receptor complex. This involves identifying the G-proteins, second messengers (like cyclic AMP), and ion channels involved in the process. nih.govnih.gov Understanding this pathway could reveal novel targets for disrupting insect communication.

Further Chemoecological Studies on Undescribed Roles and Interactions of (S)-10-Methyl-1-dodecanol

The role of a semiochemical is often more complex than a single function, such as mate attraction. Its significance can be highly dependent on the ecological context, the presence of other chemical cues, and the physiological state of the insect. Future chemoecological studies should aim to uncover the broader roles of (S)-10-Methyl-1-dodecanol.

Potential areas for investigation include:

Biosynthetic Pathways: Many methyl-branched insect pheromones are derived from fatty acid metabolism, where amino acid-derived skeletons can serve as chain-initiating units. nih.gov Investigating the specific biosynthetic pathway of (S)-10-Methyl-1-dodecanol within target insect species can provide insights into its regulation and potential for metabolic disruption.

Role in Complex Chemical Signatures: Insect communication often relies on complex blends of compounds rather than single molecules. nih.gov (S)-10-Methyl-1-dodecanol may act synergistically with other components of the pheromone blend to enhance the signal's specificity and strength. Conversely, it could be antagonized by compounds from other species to prevent interspecific mating. researchgate.netrsc.org Research is needed to identify these other compounds and quantify their interactive effects on insect behavior.

Multifunctional Roles: Beyond a sex pheromone, methyl-branched alcohols could play roles in other behaviors. For example, they can be part of the cuticular hydrocarbon profile used for nestmate recognition in social insects, or to signal gender and fertility status in solitary species. nih.govnih.gov Studies exploring these alternative functions in species that produce (S)-10-Methyl-1-dodecanol could reveal new layers of its ecological importance.

Development of Novel Semiochemical-Based Strategies for Biological Control

Semiochemicals are powerful tools for integrated pest management (IPM) because they are species-specific and non-toxic. sakura.ne.jp (S)-10-Methyl-1-dodecanol, once its chemoecology is better understood, can be a cornerstone for developing next-generation biological control strategies.

Future applications could include:

Enhanced Monitoring and Mass Trapping: Developing highly attractive lures by optimizing the blend of (S)-10-Methyl-1-dodecanol with synergistic compounds can improve the sensitivity of traps for monitoring pest populations. sakura.ne.jp This allows for more precise timing of control measures. For mass trapping, creating more potent lures can increase capture rates to directly reduce pest numbers.

Mating Disruption: This technique involves releasing a synthetic pheromone into the environment to confuse males and prevent them from locating females, thereby reducing reproduction. Future research could focus on developing advanced controlled-release dispensers for (S)-10-Methyl-1-dodecanol that optimize its atmospheric concentration and longevity in the field.

"Push-Pull" Strategies: This sophisticated approach combines the use of repellents ("push") to drive pests away from the main crop with attractants ("pull") to lure them into traps or toward trap crops. nih.gov (S)-10-Methyl-1-dodecanol could serve as the "pull" component in such a strategy, and research would be needed to identify effective repellent compounds to create a synergistic control system.

Attract-and-Kill Formulations: This method combines a pheromone attractant with a small amount of an insecticide or a pathogen. Insects drawn in by the pheromone are eliminated upon contact. Future work could involve formulating (S)-10-Methyl-1-dodecanol with biopesticides, such as entomopathogenic fungi, for a more environmentally friendly control tactic. nih.gov

| Control Strategy | Principle of Action | Future Development for (S)-10-Methyl-1-dodecanol |

| Mating Disruption | Overwhelms males with synthetic pheromone, preventing mate location. | Advanced controlled-release technologies; optimization of blends. |

| Push-Pull | Combines repellents and attractants to manipulate pest distribution. nih.gov | Integration with identified repellent compounds and trap crops. |

| Attract-and-Kill | Lures pests to a source containing a killing agent. | Formulation with biopesticides; development of long-lasting bait stations. |

Methodological Advancements in High-Throughput Screening for Semiochemical Discovery

The discovery of new semiochemicals and the characterization of their receptors is often a slow process. High-throughput screening (HTS) offers a way to rapidly test large libraries of chemical compounds for their ability to interact with biological targets, such as olfactory receptors. rsc.org Applying and adapting HTS methodologies to semiochemical research is a key future direction.

Advancements in this area will likely involve:

Cell-Based Receptor Assays: Once the olfactory receptor for (S)-10-Methyl-1-dodecanol is identified and expressed in a stable cell line, HTS can be used to screen thousands of compounds. This can rapidly identify novel agonists (which activate the receptor), antagonists (which block it), or allosteric modulators (which alter its response). Such compounds could be potent new tools for pest management.

Miniaturization and Automation: HTS leverages robotics, liquid handling devices, and automated plate readers to perform and analyze thousands of experiments in parallel. Future developments will focus on further miniaturizing these assays (e.g., using 1536-well plates) to reduce the cost and time of screening.

Phenotypic Screening: In addition to receptor-based assays, HTS can be used for phenotypic screening, where the effect of compounds on the whole organism's behavior is assessed. While more complex, advancements in automated video tracking and behavioral analysis could make this a viable approach for discovering new behavior-modifying chemicals.

These methodological advancements will accelerate the pace of discovery in chemical ecology, moving beyond the study of single, known pheromones to a broader exploration of the chemical language that governs insect behavior. nih.gov

Q & A

Q. How should researchers apply the FINER criteria to studies involving (S)-10-Methyl-1-dodecanol?

- Methodological Answer : Ensure questions are Feasible (e.g., access to chiral catalysts), Interesting (novelty in stereochemistry applications), Novel (unexplored biological targets), Ethical (compliance with IACUC protocols), and Relevant (e.g., drug delivery or green chemistry). Use PICO frameworks to define population (e.g., lipid membranes), intervention (compound concentration), controls (racemic mixtures), and outcomes (permeability changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.